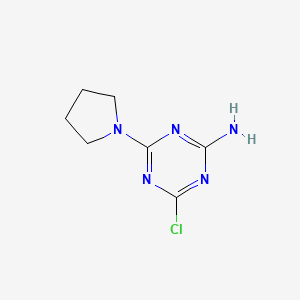

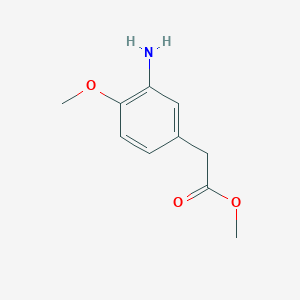

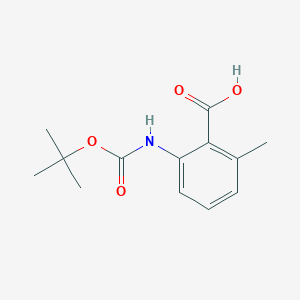

4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms that can participate in various chemical reactions and bonding interactions. The presence of a pyrrolidinyl group and a chlorine atom in the compound suggests potential for further functionalization and applications in synthesis.

Synthesis Analysis

The synthesis of triazine derivatives can be complex due to the reactivity of the triazine ring. According to the first paper, an efficient strategy for synthesizing new pyridine and 1,2,4-triazine derivatives involves starting from 6-aryl-3-chloromethyl-1,2,4-triazine 4-oxides. The process includes deoxygenative nucleophilic hydrogen substitution, nucleophilic substitution of the chlorine atom, and transformations of the triazine ring into the pyridine ring through inverse-electron-demand Diels-Alder reactions. This method allows for the direct introduction of various nucleophiles, such as indoles, thiophenols, amines, and triphenylphosphine, into the triazine ring, which could be adapted for the synthesis of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine .

Molecular Structure Analysis

The molecular structure of triazine derivatives can exhibit interesting dynamic behavior. The second paper discusses the structural determination of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, which are structurally related to the compound . These molecules can exist in multiple isomeric forms and exhibit restricted rotation around the amino-triazine bond. The study of these dynamics is crucial for understanding the behavior of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine in different environments, which can be inferred from the similar behavior of related compounds .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including nucleophilic substitutions and ring transformations. The third paper describes the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leading to thiazolopyridine-2-carbonitriles. The introduction of chlorine substituents facilitates a ring transformation mediated by BnEt(3)NI, which could be relevant for the transformation of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine would be influenced by its functional groups. The chlorine atom could make the compound susceptible to nucleophilic substitution reactions, while the pyrrolidinyl group could confer basicity and influence the solubility and binding properties of the molecule. The triazine core itself is aromatic and electron-deficient, which could affect its reactivity and interactions with other molecules. The studies mentioned provide insights into the behavior of similar compounds, which can be extrapolated to predict the properties of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine .

Applications De Recherche Scientifique

Metabolism and Disposition in Drug Development

Studies have been conducted to understand the metabolism and disposition of complex triazine derivatives, like BMS-690514, which are developed for treating various cancers. The focus is to understand how these compounds are metabolized in the human body and the pathways involved. For instance, BMS-690514 is absorbed and extensively metabolized via multiple pathways, with excretion in both bile and urine, highlighting the importance of understanding metabolic pathways in drug development and efficacy (Christopher et al., 2010).

Receptor Occupancy and Pharmacological Effects

Research into receptor occupancy of compounds, such as DMP696, a corticotropin-releasing factor 1 (CRF1) antagonist, reveals insights into the relationship between receptor occupancy, drug exposure, and behavioral efficacy. Such studies are crucial in understanding the therapeutic potential and the mechanism of action of new drugs (Li et al., 2003).

Exploring Antitumor Activity

Compounds like BIIB021, an HSP90 inhibitor, are explored for their antitumor activity. Understanding their metabolism and excretion in animal models, and comparing it with human plasma from clinical trials, provides valuable insights into the efficacy and safety of these compounds for cancer treatment (Xu et al., 2013).

Targeting Specific Receptors for Treatment

Studies on compounds like JNJ-39758979, which target specific receptors like the histamine H4 receptor (H4R), reveal their potential in treating conditions like asthma and dermatitis. Preclinical and clinical evaluations are crucial to understand the pharmacokinetics, safety, and efficacy of such targeted therapies (Thurmond et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-chloro-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5/c8-5-10-6(9)12-7(11-5)13-3-1-2-4-13/h1-4H2,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZMMSGOQWEEQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)